molecular formula C21H17F2N5O3S B2411716 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-00-9

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2411716
CAS RN: 894032-00-9
M. Wt: 457.46
InChI Key: HPMNBYIQKUGQRL-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of biological activities, such as antimalarial, antiurease, antiviral, anticonvulsant, antioxidant, and antifungal . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles involves various chemical reactions, and the specific method would depend on the substituents present in the desired compound . Unfortunately, without specific information on the synthesis of “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing multiple heteroatoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structure . Unfortunately, without specific information on “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis of its properties.

Scientific Research Applications

Cyclocondensation Reactions

  • The compound has been studied for its role in cyclocondensation reactions, particularly involving thiazole and triazole derivatives. Such reactions are significant in heterocyclic chemistry and have implications for synthesizing various bioactive compounds (Liu, Shih, & Hu, 1987).

Antiproliferative Activity

  • Derivatives of the compound have shown potential in antiproliferative activities, which are important in cancer research. This includes studies where certain derivatives exhibited promising activity against cancer cells (Narayana, Raj, & Sarojini, 2010).

Synthesis and Properties

  • Research has focused on the synthesis and properties of these compounds, highlighting their strategic role in modern medicine and pharmacy due to their chemical modification capabilities and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Evaluation

  • The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. This research is crucial in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anticonvulsant Activity

  • Some studies have explored the anticonvulsant activities of derivatives of this compound, offering insights into potential new treatments for seizure disorders (Vijaya Raj & Narayana, 2006).

Oxidative Stress Research

  • There has been investigation into the protective effects of related compounds on ethanol-induced oxidative stress in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

EGFR Inhibitors in Cancer Treatment

  • Detailed studies have been conducted on the properties and potential anti-cancer properties of derivatives of this compound, particularly as EGFR inhibitors (Karayel, 2021).

Anti-inflammatory and Gastric Ulceration Potential

Mechanism of Action

The mechanism of action of 1,2,4-triazoles and thiazoles can vary widely depending on their specific structure and the biological system they interact with . Some 1,2,4-triazoles, for example, have been shown to have antifungal activity .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles and thiazoles can vary widely depending on their specific structure . Some 1,2,4-triazoles, for example, are used as antifungal agents .

Future Directions

The future directions for research on 1,2,4-triazoles and thiazoles could include the development of new synthetic methods, the exploration of their biological activities, and the design of new drugs based on these scaffolds .

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3S/c1-31-15-5-2-12(3-6-15)18-26-21-28(27-18)14(11-32-21)8-9-24-19(29)20(30)25-17-7-4-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMNBYIQKUGQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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